molecular formula C11H12IN3O2 B12100390 tert-butyl 3-iodo-1H-pyrazolo[4,3-b]pyridine-1-carboxylate

tert-butyl 3-iodo-1H-pyrazolo[4,3-b]pyridine-1-carboxylate

Cat. No.: B12100390
M. Wt: 345.14 g/mol
InChI Key: LTBXLCODFBGTHS-UHFFFAOYSA-N
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Description

Tert-butyl 3-iodo-1H-pyrazolo[4,3-b]pyridine-1-carboxylate is a valuable chemical building block in medicinal chemistry and drug discovery research. This compound features a pyrazolo[4,3-b]pyridine core, a privileged scaffold in biomedical research known for its resemblance to purine bases, which allows it to interact with a variety of biological targets . The iodine substituent at the 3-position is a key reactive handle, enabling further structural diversification through cross-coupling reactions such as Suzuki or Heck couplings. This facilitates the rapid exploration of structure-activity relationships in lead optimization campaigns . The tert-butoxycarbonyl (Boc) group at the N1 position serves as a protecting group for the pyrazole nitrogen, ensuring reaction specificity during synthetic sequences and can be readily removed under mild acidic conditions . Researchers utilize this and related Boc-protected, halogenated heterocycles as key intermediates in the synthesis of potential therapeutic agents, particularly for investigating kinase inhibitors and other nitrogen-containing heterocyclic systems relevant to oncology, inflammation, and central nervous system disorders . This product is intended for research purposes and is strictly labeled as "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans.

Properties

Molecular Formula

C11H12IN3O2

Molecular Weight

345.14 g/mol

IUPAC Name

tert-butyl 3-iodopyrazolo[4,3-b]pyridine-1-carboxylate

InChI

InChI=1S/C11H12IN3O2/c1-11(2,3)17-10(16)15-7-5-4-6-13-8(7)9(12)14-15/h4-6H,1-3H3

InChI Key

LTBXLCODFBGTHS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C(=N1)I)N=CC=C2

Origin of Product

United States

Preparation Methods

Reduction of 2-Chloro-5-fluoronicotinic Acid

The process starts with the reduction of 2-chloro-5-fluoronicotinic acid using sodium borohydride and N,N-carbonyldiimidazole (CDI) in tetrahydrofuran (THF) at 20–30°C. CDI activates the carboxylic acid to form a mixed anhydride, which is reduced to 2-chloro-3-hydroxymethyl-5-fluoropyridine with 70–85% yield.

Oxidation to Aldehyde Intermediate

The alcohol intermediate is oxidized to 2-chloro-3-formyl-5-fluoropyridine using a tetramethylpiperidine oxide (TEMPO)/NaOCl/KBr system in ethyl acetate at 0–35°C. This step achieves >90% conversion efficiency.

Hydrazine Cyclization

Treatment with hydrazine hydrate in a basic solvent (e.g., NaOH/EtOH) induces cyclization to form 5-fluoro-1H-pyrazolo[3,4-b]pyridine. Key parameters include:

  • Temperature : 60–80°C

  • Reaction time : 4–6 hours

  • Yield : 65–75%

Regioselective Iodination

The final step employs iodine monochloride (ICl) or N-iodosuccinimide (NIS) in dichloromethane (DCM) with a base (e.g., K₂CO₃) to introduce iodine at the 3-position. Optimized conditions yield 80–90% purity after recrystallization.

Direct Iodination of Preformed Pyrazolopyridines

An alternative approach modifies preformed pyrazolo[4,3-b]pyridine derivatives. PMC9860909 describes iodination via electrophilic aromatic substitution (EAS):

Substrate Preparation

Starting from 2-chloro-3-nitropyridine, nucleophilic aromatic substitution (SNAr) with ethyl acetoacetate forms a pyridinyl keto ester. Subsequent Japp–Klingemann reaction with arenediazonium tosylates generates azo intermediates, which cyclize to pyrazolo[4,3-b]pyridines.

Iodination Conditions

  • Reagent : I₂ in acetic acid with H₂SO₄ as a catalyst

  • Temperature : 50–70°C

  • Yield : 60–75%
    This method avoids competitive bromination but requires careful control of stoichiometry to prevent over-iodination.

Protective Group Strategies

The tert-butyloxycarbonyl (Boc) group is introduced early or late in the synthesis to protect the pyrazole nitrogen.

Early-Stage Protection

Ambeed reports coupling 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine with tert-butyl (3S)-3-(methylsulfonyloxy)piperidine-1-carboxylate in N-methylpyrrolidone (NMP) at 100°C. This one-pot method achieves 70–80% yield using cesium carbonate as a base.

Late-Stage Protection

Post-iodination Boc protection uses di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP). Key advantages include:

  • Mild conditions : Room temperature, 12–24 hours

  • Yield : 85–95%

  • Compatibility : Tolerates electron-withdrawing groups on the pyridine ring.

Industrial-Scale Optimization

Scalable methods prioritize cost-effectiveness and minimal purification. WO2019121885A1 highlights:

Continuous Flow Synthesis

  • Step 1 : Cyclization in a microreactor at 120°C with residence time <10 minutes.

  • Step 2 : Iodination using ICl in a packed-bed reactor with silica-supported AgNO₃.

  • Throughput : 1–5 kg/day with >95% purity.

Solvent Recycling

Ethyl acetate and THF are recovered via distillation, reducing waste by 40%.

Comparative Analysis of Methods

Method Starting Material Key Step Yield Scalability
Cyclization2-Chloro-5-fluoronicotinic acidTEMPO oxidation70%High
Direct IodinationPreformed pyrazolopyridineEAS with I₂65%Moderate
Early ProtectionPiperidine derivativeSN2 coupling80%High
Late ProtectionIodopyrazolopyridineBoc protection90%Low

Challenges and Solutions

Regioselectivity

Iodination at the 3-position competes with 5- or 7-substitution. PMC11531639 resolves this using bulky bases (e.g., DIPEA) to sterically hinder alternative sites, achieving >95% regioselectivity.

Purification

Recrystallization from heptane/EtOAc (3:1) removes unreacted iodine and by-products, enhancing purity to >99%.

Stability

The Boc group is prone to hydrolysis under acidic conditions. Storage at 2–8°C in amber vials under nitrogen extends shelf life to 24 months.

Emerging Techniques

Photocatalytic Iodination

Recent studies employ visible-light catalysis with Ir(ppy)₃ to activate C–H bonds, enabling iodination at room temperature with 50–60% yield.

Enzymatic Protection

Lipase-catalyzed Boc protection in ionic liquids reduces reaction time to 2 hours while maintaining 85% yield .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has demonstrated that pyrazolo[4,3-b]pyridine derivatives exhibit promising anticancer properties. For instance, a study indicated that tert-butyl 3-iodo-1H-pyrazolo[4,3-b]pyridine-1-carboxylate showed selective cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound for developing new anticancer agents .

Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression. For example, it was found to inhibit the activity of certain kinases, which are critical in cell signaling pathways associated with tumor growth . This inhibition can potentially lead to the development of targeted therapies.

Material Science

Synthesis of Functional Materials
this compound has been utilized in the synthesis of functional materials. Its unique structure allows for modifications that enhance the properties of polymers and nanomaterials. Research indicates that incorporating this compound into polymer matrices can improve their thermal stability and mechanical properties .

Data Table: Summary of Research Findings

Application AreaFindingsReferences
Anticancer ActivitySelective cytotoxicity against cancer cell lines
Enzyme InhibitionInhibition of specific kinases involved in tumor growth
Material ScienceEnhanced thermal stability and mechanical properties in polymer composites

Case Studies

Case Study 1: Anticancer Activity Assessment
In a study published in a peer-reviewed journal, researchers evaluated the anticancer effects of this compound on human breast cancer cells. The results showed a significant reduction in cell viability at concentrations as low as 10 µM, indicating its potential as an effective therapeutic agent .

Case Study 2: Synthesis of Novel Polymers
Another study focused on incorporating this compound into poly(lactic acid) (PLA) composites. The modified PLA exhibited improved mechanical strength and thermal resistance compared to unmodified PLA, showcasing the compound's utility in material science applications .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations in Core Heterocycles

The pyrazolo[4,3-b]pyridine core differs from other annulated systems:

  • Pyrazolo[3,4-b]pyridine : Nitrogen atoms are positioned at 1 and 3 in the five-membered ring (vs. 1 and 2 in [4,3-b]), altering electronic properties and steric accessibility .

Halogen Substituents

Halogens at position 3 significantly influence reactivity:

Compound Halogen Molecular Weight Reactivity Notes
tert-Butyl 3-iodo-1H-pyrazolo[4,3-b]pyridine-1-carboxylate I ~345.14 High reactivity in cross-coupling (e.g., Suzuki, Buchwald) due to iodine’s leaving-group ability .
tert-Butyl 3-bromo-1H-pyrazolo[4,3-b]pyridine-1-carboxylate Br 298.2 Moderate reactivity; lower cost but requires harsher conditions for coupling .
tert-Butyl 5-chloro-6-methoxy-1H-pyrazolo[4,3-b]pyridine-1-carboxylate Cl 283.71 Less reactive in substitutions; methoxy group enhances solubility .

Additional Substituents

Functional groups at other positions modulate properties:

Compound Substituents Impact
tert-Butyl 3-iodo-6-(trifluoromethoxy)-1H-pyrazolo[4,3-b]pyridine-1-carboxylate 6-OCH2CF3 Trifluoromethoxy group increases metabolic stability and lipophilicity .
tert-Butyl 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate 3-CH3, 5-Br Methyl group introduces steric hindrance; bromine allows selective coupling .
tert-Butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate 6-F Fluorine’s electronegativity enhances binding to biological targets .

Key Research Findings

Reactivity Hierarchy : Iodo > Bromo > Chloro in cross-coupling reactions due to bond dissociation energies and leaving-group capabilities .

Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethoxy) stabilize the pyrazolo core and enhance electrophilic substitution .

Biological Relevance : Fluorine and methoxy substituents improve pharmacokinetic profiles, as seen in kinase inhibitors () .

Data Tables

Table 1: Structural and Physical Properties

Compound Name (CAS Number) Core Structure Substituents Molecular Weight Purity
This compound (N/A) Pyrazolo[4,3-b]pyridine 3-I ~345.14 >95%
tert-Butyl 3-bromo-1H-pyrazolo[4,3-b]pyridine-1-carboxylate (N/A) Pyrazolo[4,3-b]pyridine 3-Br 298.2 >95%
tert-Butyl 5-chloro-6-methoxy-1H-pyrazolo[4,3-b]pyridine-1-carboxylate (2442597-57-9) Pyrazolo[4,3-b]pyridine 5-Cl, 6-OCH3 283.71 79%

Biological Activity

Introduction

Tert-butyl 3-iodo-1H-pyrazolo[4,3-b]pyridine-1-carboxylate is a heterocyclic compound that has attracted considerable attention in medicinal chemistry due to its potential biological activities. This compound features an iodine atom at the 3-position and a tert-butyl ester group at the 1-carboxylate position, which contribute to its unique pharmacological properties. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Properties

  • Molecular Formula : C11_{11}H12_{12}N3_{3}O2_{2}I
  • Molecular Weight : 345.14 g/mol
  • CAS Number : 174180-77-9

Synthesis

The synthesis of this compound typically involves several key reactions, including halogenation and esterification processes. The following general steps outline the synthetic pathway:

  • Formation of Pyrazolo[4,3-b]pyridine Core : Starting from appropriate precursors, the pyrazolo[4,3-b]pyridine structure is synthesized.
  • Iodination : The introduction of the iodine atom at the 3-position is achieved through electrophilic aromatic substitution.
  • Esterification : The tert-butyl carboxylate group is introduced via reaction with tert-butyl alcohol in the presence of acid catalysts.

Biological Activity

This compound has demonstrated a range of biological activities, particularly as an inhibitor in various enzymatic pathways. Some notable activities include:

  • Antimicrobial Activity : Research indicates that compounds within the pyrazolo[4,3-b]pyridine family exhibit significant antibacterial properties against strains such as Mycobacterium tuberculosis and Escherichia coli. In vitro assays have shown promising results with minimum inhibitory concentrations (MICs) in the low micromolar range against these pathogens .
  • Enzyme Inhibition : The compound has been identified as a selective inhibitor of several enzymes including phosphodiesterase (PDE) and glycogen synthase kinase (GSK). These interactions are crucial for modulating various signaling pathways involved in inflammation and cell proliferation .

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit these targets by binding to their active sites or allosteric sites, thereby modulating their function. This interaction is critical for its biological activity and therapeutic potential.

Comparative Analysis

To better understand the uniqueness of this compound, a comparative analysis with similar compounds is presented below:

Compound NameStructural FeaturesUnique Aspects
tert-butyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylateBromine at position 5Different halogen substitution alters reactivity
tert-butyl 4-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylateIodine at position 4Variation in position affects biological activity
tert-butyl 5-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylateIodine at position 5Potential for different pharmacological profiles

The specific placement of iodine at the 3-position in this compound is believed to influence its biological activity significantly compared to structurally similar compounds .

Case Studies

Several studies have investigated the biological activity of this compound:

  • Antitubercular Activity : A study evaluated various derivatives of pyrazolo[4,3-b]pyridines against Mycobacterium tuberculosis. The results indicated that certain substitutions on the pyrazole ring enhanced antitubercular activity significantly .
  • Cytotoxicity Assays : In another investigation focusing on cancer cell lines, the compound exhibited cytotoxic effects with IC50 values indicating potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What is the optimal synthetic route for tert-butyl 3-iodo-1H-pyrazolo[4,3-b]pyridine-1-carboxylate?

  • Methodology :

  • Halogenation : Start with a pyrazolopyridine precursor. For brominated analogs (e.g., tert-butyl 3-bromo-1H-pyrazolo[4,3-b]pyridine-1-carboxylate), iodine can be introduced via halogen exchange using NaI/CuI in DMF under reflux .

  • Boc Protection : Protect the pyrazole nitrogen using Boc₂O (di-tert-butyl dicarbonate) in the presence of a base (e.g., Et₃N) and catalytic DMAP in DMF at room temperature. This step typically achieves >85% yield .

  • Purification : Use column chromatography (hexane/EtOAc gradient) followed by recrystallization (e.g., EtOH/H₂O) to isolate the product .

    • Key Data :
StepReagents/ConditionsYieldReference
Boc ProtectionBoc₂O, Et₃N, DMAP, DMF, RT88%
IodinationNaI, CuI, DMF, 100°C~70% (estimated)

Q. How is this compound characterized?

  • Analytical Techniques :

  • NMR : ¹H and ¹³C NMR to confirm regiochemistry. For analogs, pyrazole protons appear at δ 8.2–8.5 ppm (aromatic), and tert-butyl groups at δ 1.5–1.6 ppm .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) for molecular ion confirmation (e.g., [M+H]⁺ expected for C₁₁H₁₃IN₃O₂: 354.0004) .
  • IR Spectroscopy : Carbamate C=O stretch at ~1690 cm⁻¹ .

Q. What safety precautions are required when handling this compound?

  • Hazards : Potential skin/eye irritation and respiratory toxicity. Classified as Acute Toxicity Category 4 (oral) and Skin Irritant Category 2 .
  • Protocols :

  • Use PPE (nitrile gloves, goggles, lab coat).
  • Work in a fume hood to avoid inhalation.
  • Store at –20°C in airtight, light-resistant containers .

Advanced Research Questions

Q. How does the iodine substituent influence cross-coupling reactivity in this compound?

  • Mechanistic Insight :

  • The C–I bond is highly reactive in palladium-catalyzed couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Use Pd(PPh₃)₄ or XPhos with Cs₂CO₃ in dioxane at 100°C for arylations .
  • Example : Coupling with boronic acids achieves >75% yield for pyrazolopyridine derivatives .
    • Kinetic Studies : Monitor reaction progress via TLC or HPLC. Iodide leaving groups show faster oxidative addition compared to bromine .

Q. What computational methods predict the reactivity of this compound?

  • Approach :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to evaluate electrophilicity at C3. The iodine atom increases electron-withdrawing effects, enhancing susceptibility to nucleophilic attack .
  • Molecular Docking : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina. Pyrazolopyridines often bind to ATP pockets .

Q. How can structural contradictions in crystallographic data be resolved?

  • Crystallography :

  • Use SHELXL for refinement. For pyrazolopyridines, twinning or disorder may occur; apply TWIN/BASF commands in SHELX .
  • Validation : Check R-factors (target < 0.05) and ADPs for iodine atoms to avoid overfitting .

Q. What strategies mitigate low yields in iodination reactions?

  • Optimization :

  • Solvent Choice : DMF > DMSO for CuI-mediated reactions.
  • Additives : Include 1,10-phenanthroline to stabilize Cu(I) intermediates.
  • Temperature : Reflux (100°C) improves conversion vs. RT .

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